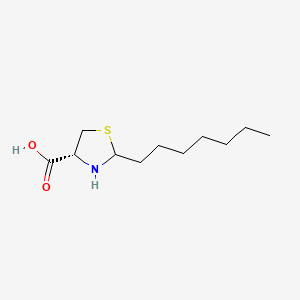
2-Heptyl-1,3-thiazolane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptyl-1,3-thiazolane-4-carboxylic acid is an organic compound with the molecular formula C11H21NO2S. It belongs to the class of thiazolidine derivatives, which are known for their diverse biological activities. This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The heptyl group attached to the nitrogen atom and the carboxylic acid group at the fourth position of the ring contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyl-1,3-thiazolane-4-carboxylic acid typically involves the condensation of a heptanal with cysteine or its derivatives. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include mild acidic or basic environments to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazolidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiazolidine derivatives.
Substitution Products: Substituted thiazolidine derivatives.
Applications De Recherche Scientifique
2-Heptyl-1,3-thiazolane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazolidine derivatives.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: It has been studied for its potential use in the treatment of various diseases, including cancer and diabetes, due to its ability to modulate biological pathways.
Industry: The compound is used in the formulation of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Heptyl-1,3-thiazolane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidine ring can form covalent bonds with the active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their conformation.
Comparaison Avec Des Composés Similaires
- 2-Heptyl-1,3-thiazolidine-4-carboxylic acid
- 2-Heptyl-1,3-thiazoline-4-carboxylic acid
- 2-Heptyl-1,3-thiazepane-4-carboxylic acid
Comparison: Compared to other thiazolidine derivatives, 2-Heptyl-1,3-thiazolane-4-carboxylic acid is unique due to the presence of the heptyl group, which enhances its lipophilicity and biological activity. The carboxylic acid group at the fourth position of the ring also contributes to its distinct chemical properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
298186-77-3 |
|---|---|
Formule moléculaire |
C11H21NO2S |
Poids moléculaire |
231.36 g/mol |
Nom IUPAC |
(4R)-2-heptyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C11H21NO2S/c1-2-3-4-5-6-7-10-12-9(8-15-10)11(13)14/h9-10,12H,2-8H2,1H3,(H,13,14)/t9-,10?/m0/s1 |
Clé InChI |
PBFKOPWETDLXRE-RGURZIINSA-N |
SMILES isomérique |
CCCCCCCC1N[C@@H](CS1)C(=O)O |
SMILES canonique |
CCCCCCCC1NC(CS1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


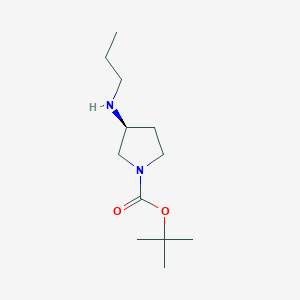
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine](/img/structure/B15094543.png)

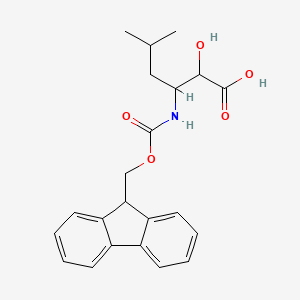
![4-(Hydroxymethyl)-5-triethylsilyloxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15094556.png)
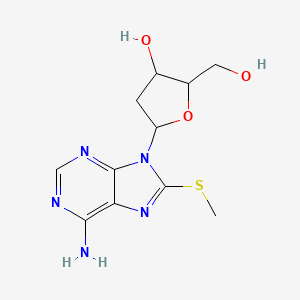
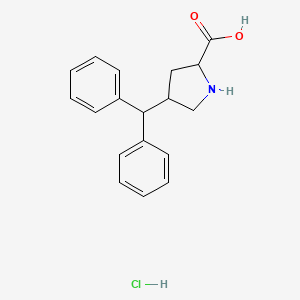
![9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B15094571.png)
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpyrrolidin-3-amine](/img/structure/B15094585.png)
![tert-Butyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15094593.png)
![2-Bromospiro[fluorene-9,8'-indolo[3,2,1-de]acridine]](/img/structure/B15094613.png)
![[5-(6-amino-2-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B15094620.png)
![(3-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride](/img/structure/B15094628.png)

